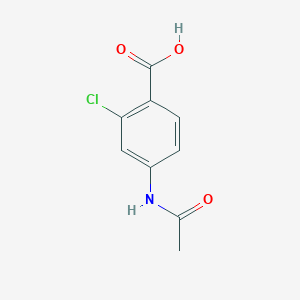

4-(acetylamino)-2-chlorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-acetamido-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXJLFBEXYSTJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191967 | |

| Record name | 4-Acetamido-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38667-55-9 | |

| Record name | 4-Acetamido-2-chlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038667559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetamido-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Acetylamino 2 Chlorobenzoic Acid

Established Synthetic Routes from Precursors

The primary and most direct pathway to 4-(acetylamino)-2-chlorobenzoic acid involves the modification of its immediate precursor, 4-amino-2-chlorobenzoic acid.

The most established method for synthesizing this compound is the N-acetylation of 4-amino-2-chlorobenzoic acid. This reaction introduces an acetyl group (-COCH₃) to the amino (-NH₂) moiety. byjus.com The process involves a nucleophilic substitution on the carbonyl carbon of an acetylating agent by the nitrogen atom of the amino group. Two principal reagents are commonly employed for this transformation: acetyl chloride and acetic anhydride (B1165640).

When using acetyl chloride, the reaction is vigorous and produces hydrochloric acid (HCl) as a byproduct. To neutralize the acid and drive the reaction to completion, a base such as pyridine (B92270) or triethylamine (B128534) is typically added. byjus.com

Alternatively, acetic anhydride can be used, often in the presence of a catalyst like concentrated sulfuric acid or by heating in glacial acetic acid. This method is generally less reactive than using acetyl chloride. The reaction involves the replacement of a hydrogen atom from the -NH₂ group with the acetyl group, leading to the formation of the corresponding amide. byjus.com

Table 1: Comparison of Common Acetylation Protocols

| Acetylating Agent | Typical Conditions | Role of Additives | Byproduct |

|---|---|---|---|

| Acetyl Chloride | Aprotic solvent (e.g., THF, DMF), often cooled (0-10°C) | A tertiary amine (e.g., pyridine) is added to scavenge the HCl produced. | Hydrochloric acid (HCl) |

| Acetic Anhydride | Heating in glacial acetic acid or with a catalytic amount of strong acid (e.g., H₂SO₄) | Acid catalyst protonates the anhydride, making it more electrophilic. | Acetic acid |

Retrosynthetic analysis of this compound primarily involves the disconnection of the amide bond through a Functional Group Interconversion (FGI). This disconnection logically leads back to the precursor 4-amino-2-chlorobenzoic acid.

An alternative synthetic strategy avoids starting with 4-amino-2-chlorobenzoic acid directly. Instead, it can begin with a more basic precursor like 2-chloro-4-nitrobenzoic acid. chemicalbook.com This multi-step pathway involves:

Reduction of the Nitro Group: The nitro group (-NO₂) of 2-chloro-4-nitrobenzoic acid is reduced to an amino group (-NH₂). A common method for this transformation is catalytic hydrogenation or using a reducing agent like sodium borohydride (B1222165) (NaBH₄) with a suitable catalyst, such as Ag/MMT, in a solvent like isopropanol. chemicalbook.com

Acetylation of the Amino Group: The resulting 4-amino-2-chlorobenzoic acid is then acetylated using one of the established protocols described previously to yield the final product.

This alternative route is particularly useful if 2-chloro-4-nitrobenzoic acid is a more readily available or cost-effective starting material than 4-amino-2-chlorobenzoic acid.

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction parameters such as catalyst choice, solvent system, temperature, and pressure is essential.

Catalysts can significantly accelerate the rate of amide formation and improve reaction efficiency. The choice of catalyst often depends on the acetylating agent used.

Base Catalysts: In reactions involving acetyl chloride, stoichiometric amounts of a base like pyridine or N-methylmorpholine are used. google.com Their primary role is to act as an acid scavenger, neutralizing the HCl byproduct, which shifts the equilibrium towards the product side.

Acid Catalysts: When using acetic anhydride, a strong acid catalyst such as p-toluenesulfonic acid or sulfuric acid can be employed. google.com The acid protonates the carbonyl oxygen of the anhydride, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine.

Heterogeneous Catalysts: Modern synthetic approaches explore the use of solid acid catalysts, such as certain zeolites. researchgate.net These catalysts offer advantages like easier separation from the reaction mixture, potential for regeneration and reuse, and can minimize waste, contributing to a greener chemical process. researchgate.net

Table 2: Overview of Catalysts in the Acetylation of 4-Amino-2-chlorobenzoic acid

| Catalyst Type | Example(s) | Function | Associated Reagent |

|---|---|---|---|

| Base Catalyst | Pyridine, N-methylmorpholine | HCl Scavenger | Acetyl Chloride |

| Homogeneous Acid | p-Toluenesulfonic acid, H₂SO₄ | Electrophile Activation | Acetic Anhydride |

| Heterogeneous Acid | Zeolites | Electrophile Activation, Reusable | Acetic Anhydride |

The solvent plays a crucial role in the synthesis, affecting reactant solubility, reaction rate, and sometimes the reaction pathway itself.

Aprotic Polar Solvents: Solvents like Dimethylformamide (DMF) and Tetrahydrofuran (B95107) (THF) are effective for this type of synthesis as they can dissolve both the aminobenzoic acid precursor and the acetylating agent. google.comresearchgate.net

Glacial Acetic Acid: This solvent can serve a dual role, acting as the reaction medium and also as a reactant or catalyst when acetic anhydride is the acetylating agent.

Solvent-Free Systems: In some cases, acetylation can be carried out under solvent-free conditions, particularly with solid catalysts, which reduces environmental impact and simplifies product purification. researchgate.net

The kinetics of the reaction are influenced by the solvent's ability to stabilize the transition state. The choice of solvent can impact whether the reaction proceeds via a concerted or stepwise mechanism. Studies on related aminobenzoic acids show that solvent properties can significantly influence deexcitation processes and interactions with the solute. nih.gov

Table 3: Common Solvents and Their Impact on Synthesis

| Solvent | Type | Key Advantages |

|---|---|---|

| Dimethylformamide (DMF) | Polar Aprotic | High dissolving power for reactants. |

| Tetrahydrofuran (THF) | Polar Aprotic | Good solvent for forming mixed anhydrides; easily removed. google.com |

| Glacial Acetic Acid | Polar Protic | Acts as both solvent and catalyst with acetic anhydride. |

Controlling the reaction temperature is critical for managing the reaction rate and minimizing the formation of unwanted byproducts.

Temperature: The optimal temperature depends on the reactivity of the chosen reagents.

For highly reactive reagents like acetyl chloride, the reaction is often initiated at a low temperature (e.g., 0-10 °C) to control the initial exothermic burst and is then allowed to warm to room temperature to ensure completion. researchgate.netresearchgate.net

For less reactive systems, such as those using acetic anhydride, heating or reflux may be necessary to achieve a reasonable reaction rate and drive the reaction to completion. nih.gov For instance, some procedures require heating on a water bath for several hours. nih.gov

Pressure: The acetylation of 4-amino-2-chlorobenzoic acid is almost exclusively conducted at atmospheric pressure. The reaction does not typically involve gaseous reagents or produce significant changes in volume that would necessitate pressure control. Therefore, pressure is not considered a critical variable for process optimization in this specific synthesis.

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into the synthesis of this compound is crucial for minimizing environmental impact and improving process efficiency. A common synthetic route involves the acetylation of 4-amino-2-chlorobenzoic acid using an acylating agent like acetic anhydride. Traditional methods, however, often generate significant waste and utilize hazardous materials. humanjournals.comorientjchem.org Green chemistry offers a framework to redesign these processes for enhanced sustainability.

Atom Economy and E-Factor Considerations

Green chemistry metrics are essential for quantitatively assessing the environmental performance of a chemical process. mdpi.com Atom Economy (AE) and the Environmental Factor (E-Factor) are two of the most widely used metrics.

Atom Economy (AE): This metric calculates the efficiency of a reaction in converting the mass of all starting materials into the desired product. The theoretical synthesis of this compound from 4-amino-2-chlorobenzoic acid and acetic anhydride illustrates this principle.

The reaction is as follows: C₇H₆ClNO₂ (4-amino-2-chlorobenzoic acid) + C₄H₆O₃ (acetic anhydride) → C₉H₈ClNO₃ (this compound) + C₂H₄O₂ (acetic acid)

Based on the molecular weights of the reactants and the desired product, the theoretical atom economy can be calculated.

Interactive Data Table: Theoretical Atom Economy Calculation

E-Factor: The E-Factor provides a broader measure of the waste generated, defined as the total mass of waste divided by the mass of the product. Classical acetylation reactions often use excess reagents and organic solvents, leading to high E-factors. researchgate.netfrontiersin.org A hypothetical batch process might involve using a solvent like glacial acetic acid and require extensive workup, significantly increasing waste from solvents and unreacted materials. cetjournal.itcetjournal.it The goal in green synthesis is to minimize this value, ideally approaching zero.

Use of Eco-Friendly Solvents and Reagents

A key strategy in greening the synthesis of this compound is the careful selection of solvents and reagents.

Eco-Friendly Solvents: Traditional organic solvents can be replaced with more benign alternatives. Water is a highly desirable green solvent for N-acylation reactions where feasible. orientjchem.org Other approaches include performing the reaction under solvent-free conditions, which completely eliminates solvent waste. researchgate.netfrontiersin.orgnih.gov Research into sunlight-driven N-acetylation of anilines has also shown promise, potentially reducing the need for harsh conditions. researchgate.netrsc.org

Alternative Reagents: Acetic anhydride is a common acetylating agent, but greener alternatives are being explored. humanjournals.com Isopropenyl acetate (B1210297) (IPA) is emerging as a sustainable option for acetylation, with acetone (B3395972) being the only by-product. researchgate.netnih.gov Furthermore, enzymatic catalysis, using enzymes like lipases, can facilitate amide synthesis under mild conditions, offering high selectivity and reducing waste. numberanalytics.com

Interactive Data Table: Comparison of Acetylating Reagents

Process Intensification and Scale-Up Strategies for Research Applications

For producing research quantities of this compound, process intensification offers significant advantages over traditional batch methods. kewaunee.in It involves developing processes that are safer, more efficient, and more compact. cetjournal.itcetjournal.it

The shift from batch reactors to continuous flow chemistry is a cornerstone of process intensification. pharmafeatures.compharmasalmanac.com In a flow process, reagents are continuously mixed and reacted in a small reactor, such as a microreactor or a tubular reactor. pharmasalmanac.commdpi.com This approach offers several benefits for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs): cam.ac.uknih.gov

Enhanced Safety: The small reactor volume minimizes the amount of hazardous material present at any given time, which is particularly important for exothermic reactions. cetjournal.itpharmasalmanac.com

Superior Control: Flow reactors allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and selectivities. pharmafeatures.com

Efficient Mixing and Heat Transfer: The high surface-area-to-volume ratio in flow reactors ensures rapid mixing and heat exchange, preventing hotspots and side reactions. pharmasalmanac.com

Seamless Scale-Up: Scaling up a flow process often involves running the reactor for a longer duration or using multiple reactors in parallel, rather than designing larger, more complex vessels. pharmasalmanac.comnuvisan.com This makes the transition from laboratory-scale synthesis to larger-scale production more straightforward. acs.orgvisimix.com

For the synthesis of this compound, a flow chemistry setup could involve pumping solutions of 4-amino-2-chlorobenzoic acid and an acetylating agent through a heated static mixer or a packed-bed reactor containing a solid catalyst. rsc.orgacs.org This would allow for rapid and controlled production of the desired amide, aligning with modern principles of efficient chemical manufacturing. criver.com

Elucidation of Chemical Reactivity and Transformation Mechanisms of 4 Acetylamino 2 Chlorobenzoic Acid

Reactions Involving the Acetylamino Functional Group

The acetylamino group (an amide) is a stable functional group, but it can participate in several important chemical transformations under appropriate conditions. Its reactivity is centered on the nitrogen atom and the adjacent carbonyl group.

The amide linkage of the acetylamino group can be cleaved through hydrolysis, a process also known as deacetylation. This reaction regenerates the parent amine, 4-amino-2-chlorobenzoic acid. sigmaaldrich.com The hydrolysis typically occurs under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and heat, the carbonyl oxygen of the acetylamino group is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of acetic acid yield the protonated 4-amino-2-chlorobenzoic acid, which is neutralized in a final step.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the amide anion. The amide anion subsequently deprotonates the newly formed carboxylic acid (acetic acid) to yield the acetate (B1210297) ion and 4-amino-2-chlorobenzoic acid. This pathway generally requires elevated temperatures.

The hydrolysis of an acetylamino group on an adamantane (B196018) carboxylic acid, for example, is achieved by boiling in an aqueous HCl solution. science.org.ge

| Reactant | Conditions | Product | Reaction Type |

|---|---|---|---|

| 4-(acetylamino)-2-chlorobenzoic acid | Aqueous HCl, Heat | 4-amino-2-chlorobenzoic acid | Acid-Catalyzed Deacetylation |

| This compound | Aqueous NaOH, Heat | 4-amino-2-chlorobenzoic acid | Base-Catalyzed Deacetylation |

While the nitrogen in the acetylamino group is less nucleophilic than in a primary amine, it can still undergo further substitution reactions.

N-Alkylation: Direct N-alkylation of the amide nitrogen is challenging but can be achieved. The reaction requires a strong base, such as sodium hydride (NaH), to deprotonate the amide, generating a highly nucleophilic amidate anion. This anion can then react with an alkylating agent, like an alkyl halide (e.g., methyl iodide, propargyl bromide), to form an N-alkylated product. nih.gov The general procedure involves treating the amide with NaH in an anhydrous solvent like tetrahydrofuran (B95107) (THF) before adding the alkyl halide. nih.gov

N-Acylation: Further acylation of the acetylamino group can lead to the formation of a diacyl-substituted amine, known as an imide. This typically requires reacting the amide with a strong acylating agent, such as an acid anhydride (B1165640) or acyl chloride, often under forcing conditions.

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | 1) NaH, THF; 2) Alkyl Halide (R-X) | 4-(N-acetyl-N-alkylamino)-2-chlorobenzoic acid | N-Alkylation |

Amide moieties can participate in various rearrangement reactions, although common named reactions often apply to primary amides rather than the N-acetyl group present in this molecule. For instance, the Hofmann rearrangement, which converts primary amides to primary amines, is not directly applicable here.

However, related rearrangements illustrate the potential for structural transformations in similar systems. The Beckmann rearrangement converts an oxime into an amide under acidic conditions. libretexts.org The mechanism involves protonation of the oxime's hydroxyl group, followed by a 1,2-alkyl/aryl shift and subsequent hydrolysis of the resulting nitrilium ion to form the amide. libretexts.org While not a reaction of the acetylamino group itself, it demonstrates a classic rearrangement leading to an amide structure.

Another relevant reaction is the Bamberger rearrangement, which transforms N-phenylhydroxylamines into 4-aminophenols using a strong aqueous acid. wiley-vch.de The mechanism proceeds through the formation of a nitrenium ion intermediate, which is then attacked by water. wiley-vch.de This highlights the types of skeletal reorganizations that can occur on nitrogen-substituted aromatic rings.

Reactivity at the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle that readily participates in several fundamental organic reactions.

Esterification: The carboxylic acid can be converted to its corresponding ester via reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. nagwa.com For example, reacting this compound with ethanol (B145695) and a catalytic amount of concentrated sulfuric acid at reflux will yield ethyl 4-(acetylamino)-2-chlorobenzoate. nagwa.comlibretexts.org The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction to completion. libretexts.org

| Alcohol (R-OH) | Conditions | Product (Ester) |

|---|---|---|

| Methanol | H₂SO₄ (cat.), Heat | Methyl 4-(acetylamino)-2-chlorobenzoate |

| Ethanol | H₂SO₄ (cat.), Heat | Ethyl 4-(acetylamino)-2-chlorobenzoate |

| Isopropanol | H₂SO₄ (cat.), Heat | Isopropyl 4-(acetylamino)-2-chlorobenzoate |

Amidation: The formation of an amide from a carboxylic acid and an amine is a crucial transformation. While direct heating of the carboxylic acid and an amine can form an amide, the reaction often requires high temperatures and can be inefficient. webassign.net More commonly, the carboxylic acid is activated in situ using coupling reagents. Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholiniumtoluene-4-sufonate (DMT/NMM/TsO⁻) facilitate amide bond formation under mild conditions. nih.gov Another approach involves the in situ generation of reactive phosphonium (B103445) salts from reagents like triphenylphosphine (B44618) and N-chlorophthalimide, which activate the carboxylic acid for attack by a primary or secondary amine. acs.org

| Amine (R'R''NH) | Reagents/Conditions | Product (Amide) |

|---|---|---|

| Aniline (B41778) | DMT/NMM/TsO⁻, Room Temp | N-phenyl-4-(acetylamino)-2-chlorobenzamide |

| Benzylamine | PPh₃, N-chlorophthalimide, Toluene | N-benzyl-4-(acetylamino)-2-chlorobenzamide |

| Diethylamine | DMT/NMM/TsO⁻, Room Temp | N,N-diethyl-4-(acetylamino)-2-chlorobenzamide |

Reduction to Primary Alcohol: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation. chemguide.co.uklibretexts.org The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or THF, followed by an acidic workup. chemguide.co.uk This process would convert this compound into (4-acetylamino-2-chlorophenyl)methanol. It is important to note that LiAlH₄ can also reduce amides, but the carboxylic acid is generally more reactive.

Reduction to Aldehyde: Stopping the reduction at the aldehyde stage is difficult as aldehydes are more reactive than carboxylic acids towards strong reducing agents like LiAlH₄. chemguide.co.uklibretexts.org To achieve this partial reduction, a less reactive, sterically hindered hydride reagent is necessary. Lithium tri-tert-butoxyaluminohydride (LiAl[OC(CH₃)₃]₃H), formed from LiAlH₄ and tert-butanol, can selectively reduce more reactive carboxylic acid derivatives to aldehydes. libretexts.org Therefore, a common strategy involves first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), and then reducing the highly reactive acyl chloride with a mild reducing agent like lithium tri-tert-butoxyaluminohydride to yield 4-(acetylamino)-2-chlorobenzaldehyde.

| Target Product | Reagents | Intermediate | Reaction Pathway |

|---|---|---|---|

| (4-acetylamino-2-chlorophenyl)methanol | 1) LiAlH₄, THF; 2) H₃O⁺ workup | N/A | Direct reduction to alcohol |

| 4-(acetylamino)-2-chlorobenzaldehyde | 1) SOCl₂; 2) LiAl(O-t-Bu)₃H | 4-(acetylamino)-2-chlorobenzoyl chloride | Two-step reduction to aldehyde |

Decarboxylation Mechanisms

The decarboxylation of benzoic acid derivatives is a reaction of significant interest, and the mechanism is highly dependent on the substitution pattern of the aromatic ring and the reaction conditions. For substituted 4-aminobenzoic acids, studies have been conducted in acidic aqueous solutions to determine the rates and mechanisms of CO2 elimination. researchgate.net

The decarboxylation of this compound is expected to proceed through a mechanism involving protonation of the aromatic ring. In an acidic medium, the reaction is facilitated by the protonation of the carbon atom to which the carboxyl group is attached (the ipso-carbon). researchgate.net This attack by a hydronium ion on the neutral acid species forms a σ-complex, also known as an arenium ion. However, this σ-complex is not the species that directly undergoes decarboxylation. For the reaction to proceed, the complex must first ionize by losing the proton from the carboxyl group, forming an anionic intermediate. researchgate.net The subsequent loss of carbon dioxide from this intermediate is the key step in the decarboxylation process. The rate of this reaction is influenced by the stability of the resulting aryl anion, which is in turn affected by the electronic properties of the other substituents on the ring. The presence of the electron-withdrawing chloro and acetylamino groups can influence the electron density at the ipso-position and the stability of the intermediates.

The general mechanism can be summarized as follows:

Protonation at the C1 position (ipso-attack) of the neutral benzoic acid derivative to form a σ-complex.

Ionization of the carboxylic acid proton from the σ-complex to form an anionic intermediate.

Elimination of CO2 to form an aryl anion.

Protonation of the aryl anion to yield the final product, 3-chloroacetanilide.

This mechanism helps to explain the observed kinetic data for various substituted benzoic acids, including the effects of isotopes at the carboxyl carbon and in the solvent. researchgate.net

Transformations of the Chloro Substituent

The chloro group attached to the aromatic ring of this compound is a site for various chemical transformations, most notably nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org

In the case of this compound, the chloro leaving group has an acetylamino group in the para position and a carboxylic acid group in the meta position. The acetylamino group (-NHCOCH3), while activating for electrophilic substitution, is electron-withdrawing by resonance when considering its ability to stabilize a negative charge through the carbonyl group, which can aid in activating the ring for nucleophilic attack. The carboxylic acid group (-COOH) is also electron-withdrawing. The combined electronic effects of these groups make the ring susceptible to nucleophilic attack, although less so than rings substituted with multiple nitro groups. libretexts.org

The SNAr mechanism proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the chloro substituent, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex).

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

The rate of SNAr reactions is generally dependent on the formation of the Meisenheimer complex. masterorganicchemistry.com The reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I, which is inverse to their acidity, because the rate-determining step is the attack on the carbon, and the more electronegative halogen polarizes the C-X bond more effectively. youtube.com

Table 1: Potential SNAr Reactions of this compound

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 4-(acetylamino)-2-hydroxybenzoic acid |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 4-(acetylamino)-2-methoxybenzoic acid |

| Amine | Ammonia (NH₃) | 4,2-di(acetylamino)benzoic acid |

| Thiolate | Sodium Thiophenolate (NaSPh) | 4-(acetylamino)-2-(phenylthio)benzoic acid |

The chloro substituent serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. mdpi.com

For this compound, the aryl chloride can be coupled with a variety of boronic acids or their esters. The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming an arylpalladium(II) complex.

Transmetalation: A base activates the organoboron compound, facilitating the transfer of the organic group from boron to the palladium center, creating a diarylpalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

This reaction is highly versatile due to the commercial availability of a wide range of boronic acids and the tolerance of many functional groups. researchgate.net The use of N-heterocyclic carbene (NHC) ligands on palladium has been shown to enhance the catalytic activity for coupling reactions involving less reactive aryl chlorides. nih.gov

Table 2: Illustrative Suzuki-Miyaura Coupling of this compound

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid (PhB(OH)₂) | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Catalyst |

| Base | Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (B84403) (K₃PO₄) | Activates boronic acid |

| Solvent | Toluene, Dioxane, or DMF/Water | Reaction medium |

| Potential Product | 4-(acetylamino)-[1,1'-biphenyl]-2-carboxylic acid | Coupled product |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The directing effects are as follows:

-NHCOCH₃ (acetylamino): This is a strongly activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom that can be donated to the ring via resonance.

-Cl (chloro): This is a deactivating group due to its inductive electron withdrawal, but it is an ortho, para-director because its lone pairs can stabilize the arenium ion intermediate through resonance.

-COOH (carboxylic acid): This is a deactivating group and a meta-director due to both inductive and resonance electron withdrawal.

Attack at C3: This position is ortho to the chloro group and meta to the acetylamino and carboxylic acid groups.

Attack at C5: This position is ortho to the acetylamino group and meta to the chloro and carboxylic acid groups.

Attack at C6: This position is ortho to the carboxylic acid group and para to the chloro group.

Considering these effects, the most likely position for electrophilic attack is C5. This position is ortho to the strongly activating acetylamino group and avoids steric hindrance from the adjacent chloro group. The C3 position is also a possibility, being ortho to the chloro director, but the C5 position is electronically favored by the more powerful acetylamino group.

Table 3: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NHCOCH₃ | C4 | Activating | Ortho, Para (directs to C3, C5) |

| -Cl | C2 | Deactivating | Ortho, Para (directs to C3, C6) |

| -COOH | C1 | Deactivating | Meta (directs to C3, C5) |

| Predicted Site of Attack | C5 |

Detailed Mechanistic Studies of Key Synthetic and Degradative Pathways

Mechanistic studies illuminate the precise pathways by which this compound is synthesized and degraded. A key degradative pathway is the acid-catalyzed decarboxylation discussed previously. The mechanism, involving the formation of a σ-complex followed by ionization and loss of CO2, is a well-supported pathway for substituted benzoic acids. researchgate.net The stability of the intermediates and the transition states are crucial in determining the reaction rate, with the electronic nature of the chloro and acetylamino substituents playing a significant role.

From a synthetic perspective, the transformations of the chloro group are paramount. Mechanistic investigations into the Suzuki-Miyaura coupling of related aryl chlorides have provided deep insights. The oxidative addition of the palladium(0) catalyst to the C-Cl bond is often the rate-determining step. The efficiency of this step is influenced by the electron density on the aryl chloride and the nature of the palladium catalyst's ligands. nih.gov Following oxidative addition, the mechanism of transmetalation involves a base-assisted transfer of the organic moiety from the boron atom to the palladium center. Finally, reductive elimination yields the C-C coupled product and regenerates the active catalyst, allowing the cycle to continue.

Similarly, the SNAr mechanism provides a pathway for introducing nucleophiles. The formation and stability of the Meisenheimer intermediate are central to this transformation. wikipedia.org The ability of the acetylamino and carboxyl groups to stabilize the developing negative charge through resonance and induction is key to facilitating the displacement of the chloride ion. Detailed studies on analogous systems have used computational methods, such as Density Functional Theory (DFT), to map the reaction coordinates and identify the transition states for these reactions, confirming the regioselectivity and energetic favorability of the substitution at the C2 position. nih.gov These studies provide a molecular-level understanding of why certain transformations are favored over others and guide the rational design of synthetic routes utilizing this compound as a building block.

Rational Design and Synthesis of Derivatives and Analogs of 4 Acetylamino 2 Chlorobenzoic Acid

Strategies for Structural Diversification

The inherent reactivity of the functional groups within 4-(acetylamino)-2-chlorobenzoic acid—the acetylamino nitrogen, the carboxylic acid group, and the aryl ring—provides multiple avenues for chemical modification. These modifications are crucial in exploring the structure-activity relationships (SAR) of resulting compounds.

Modifications at the Acetylamino Nitrogen

While direct modification of the acetylamino nitrogen of the parent compound is a potential strategy, a common approach involves the use of related starting materials where the acyl group is varied. For instance, instead of an acetyl group (CH₃CO-), longer or more complex acyl groups can be introduced. A notable example is the synthesis of derivatives starting from 4-(2-chloroacetamido)benzoic acid. researchgate.net In this analog, the chloroacetyl group provides a reactive handle for further substitution reactions, allowing for the introduction of a wide array of functionalities at this position. This approach highlights a strategy of modifying the N-acyl group to explore its influence on the biological properties of the resulting molecules.

Derivatization of the Carboxylic Acid Group

The carboxylic acid group is a primary site for derivatization, commonly transformed into esters and amides to alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Standard synthetic methodologies are employed for these transformations.

For example, research on 4-(2-chloroacetamido)benzoic acid, a close analog of the titular compound, has demonstrated the successful synthesis of a series of ester and amide derivatives. researchgate.net The general synthetic scheme involves the initial activation of the carboxylic acid, often by conversion to an acyl chloride using reagents like thionyl chloride, followed by reaction with various alcohols or amines to yield the desired esters or amides. researchgate.netjocpr.com This method allows for the creation of a library of compounds with diverse substituents at the carboxylic acid position, which is essential for probing interactions with biological targets.

Table 1: Examples of Carboxylic Acid Derivatization

| Starting Material | Reagent | Product Type |

|---|---|---|

| 4-(2-chloroacetamido)benzoic acid | Thionyl chloride, then various alcohols/H₂SO₄ | Esters |

| 4-(2-chloroacetamido)benzoic acid | Thionyl chloride, then various amines/H₂SO₄ | Amides |

This table is based on synthetic strategies reported for a closely related analog. researchgate.net

Aryl Ring Substitution Patterns

Altering the substitution pattern on the aromatic ring is a fundamental strategy in medicinal chemistry to fine-tune electronic and steric properties. For the this compound scaffold, this can involve introducing additional substituents or modifying the existing chloro group.

A relevant synthetic approach is the copper-catalyzed amination of chlorobenzoic acids, which can be used to introduce nitrogen-based substituents. This method has been shown to be effective for the regioselective amination of 2-chlorobenzoic acids with various aniline (B41778) derivatives, yielding N-aryl anthranilic acids. nih.gov While this example starts with a different substitution pattern, the principle can be applied to create analogs of this compound with diverse aryl amine groups, potentially influencing their biological activity.

Synthesis of Biologically Inspired Analogs

The design and synthesis of analogs are often guided by the structures of known biologically active molecules or by targeting specific enzymes or receptors.

Targeted Synthesis of Compounds with Potential Cds1 Inhibitory Activity

Publicly available scientific literature does not currently contain specific studies on the targeted synthesis of this compound derivatives as Cds1 kinase inhibitors. The development of kinase inhibitors often involves creating compounds that can fit into the ATP-binding pocket of the target kinase. nih.gov While benzoic acid scaffolds are utilized in the design of various enzyme inhibitors, nih.govnih.govrsc.org specific research linking this compound to Cds1 inhibition is not documented in accessible databases.

Combinatorial Chemistry and Library Synthesis Approaches for Research

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of related compounds for high-throughput screening. This approach is particularly well-suited for exploring the SAR of a given scaffold, such as substituted benzoic acids.

The synthesis of combinatorial libraries can be performed in solution-phase or on a solid support. For benzoic acid-based libraries, the carboxylic acid group can serve as an anchor point for solid-phase synthesis. The amino group of a related compound, 3-amino-5-hydroxybenzoic acid, has been utilized as a point of diversification in the creation of a 2001-compound library using a split/combine method. researchgate.net This demonstrates the feasibility of applying combinatorial techniques to aminobenzoic acid scaffolds to generate a vast number of structurally diverse molecules for biological screening. Such libraries can be instrumental in the discovery of new drug leads and in the optimization of existing ones.

Structure-Property Relationship Studies in Derivative Design

The inherent properties of the parent molecule are significantly influenced by its substituents. The chlorine atom at the ortho-position to the carboxylic acid group exerts a notable electronic and steric effect. Quantum chemical calculations on similar 2-chlorobenzoic acids reveal that the halogen substitution leads to non-planar minimum energy structures. mdpi.com This twisting of the carboxylic group relative to the plane of the aromatic ring, along with the electron-withdrawing nature of the chlorine, can impact the acidity (pKa) of the carboxylic proton and the molecule's interaction with biological targets. mdpi.com The acetylamino group at the para-position, meanwhile, influences the molecule's polarity and hydrogen bonding capabilities.

A key strategy in derivative design involves modifying the carboxylic acid and the N-acetyl moieties. Research into closely related analogs, such as 4-(2-chloroacetamido) benzoic acid, provides valuable insights into how these changes affect biological activity. researchgate.net In one such study, a series of ester and amide derivatives were synthesized to explore their potential as local anesthetic agents. researchgate.netresearchgate.net The underlying hypothesis was that the amide nitrogen, influenced by an adjacent electron-withdrawing chloroacetyl group, could mimic the ionization characteristics of the alkyl-substituted nitrogen typically found in local anesthetics. researchgate.net

In this investigation, the carboxylic acid group of 4-(2-chloroacetamido) benzoic acid was converted into a variety of esters and amides. researchgate.net This modification directly probes the role of the lipophilic and hydrophilic balance of the molecule, a critical factor for local anesthetics which must partition through cell membranes. The study demonstrated that the nature of the ester or amide substituent significantly impacts the anesthetic activity.

The findings from the study on 4-(2-chloroacetamido) benzoic acid derivatives are summarized below, showcasing the relationship between the structural modifications at the carboxylic acid position and the resulting local anesthetic effect.

Table 1: Structure-Property Relationship of 4-(2-chloroacetamido) Benzoic Acid Derivatives researchgate.net

This table is based on research conducted on 4-(2-chloroacetamido) benzoic acid, a close analog of this compound.

| Derivative Type | R Group (Modification at Carboxylic Acid) | % Anesthetic Activity (Relative to Standard) |

| Ester | Methyl | 64.21 |

| Ester | Ethyl | 69.87 |

| Ester | Propyl | 72.45 |

| Ester | Isopropyl | 75.92 |

| Ester | Butyl | 78.33 |

| Ester | Isobutyl | 80.12 |

| Amide | Methylamide | 71.43 |

| Amide | Ethylamide | 76.88 |

| Amide | Propylamide | 79.21 |

| Amide | Isopropylamide | 82.01 |

| Amide | Butylamide | 84.76 |

| Amide | Diethylamide | 88.65 |

The data reveals a clear trend: increasing the alkyl chain length in both the ester and amide series generally leads to an increase in local anesthetic activity. researchgate.net This suggests that enhancing the lipophilicity of this part of the molecule improves its ability to function as an anesthetic. Furthermore, the amide derivatives, particularly the disubstituted diethylamide, showed higher activity than the corresponding ester derivatives, indicating that the nature of the linkage (ester vs. amide) and the substituents on the nitrogen atom are critical determinants of the compound's biological effect. researchgate.net These findings underscore the importance of systematic structural modification and provide a clear roadmap for designing future derivatives with potentially enhanced properties.

Investigation of 4 Acetylamino 2 Chlorobenzoic Acid and Its Derivatives in Medicinal Chemistry Research

Role as a Synthetic Intermediate for Pharmacologically Relevant Compounds

The unique structural features of 4-(acetylamino)-2-chlorobenzoic acid, including the carboxylic acid, acetamido, and chloro substituents on the benzene (B151609) ring, make it a valuable starting material for the synthesis of more complex molecules with therapeutic potential.

Precursor to Novel Anti-cancer Agents (e.g., Cds1 inhibitors)

While direct evidence specifically naming this compound as a precursor to Cds1 inhibitors is not prominently available in the reviewed literature, its structural motifs are found in various anti-cancer agents. The para-aminobenzoic acid (PABA) scaffold, a core component of this molecule, is a recognized building block in the synthesis of compounds with cytotoxic activities. mdpi.com For instance, derivatives of PABA have been explored for their ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation. mdpi.com Furthermore, research has demonstrated that derivatives of 4-(2-chloroacetamido)benzoic acid, a closely related compound, have been synthesized and evaluated for their potential as anticancer agents, with some showing activity against various cancer cell lines. researchgate.net The chloroacetamido group, in particular, is a feature in several biologically active compounds. researchgate.net

Derivatives of benzoic acid have been investigated for their anticancer properties, with some demonstrating potent activity against a range of cancer cell lines, including HCT-116, MCF-7, and HeLa. preprints.org The synthesis of novel copper(II) complexes using 4-chloro-3-nitrobenzoic acid has also yielded compounds with significant antiproliferative effects. mdpi.com These examples highlight the potential of substituted benzoic acids, including this compound, as foundational structures in the design and synthesis of new anticancer therapies.

Building Block for SGLT-2 Inhibitor Scaffolds

Sodium-glucose co-transporter 2 (SGLT-2) inhibitors are a class of drugs used in the management of type 2 diabetes. nih.gov The synthesis of these inhibitors often involves the construction of a diarylmethane motif, which serves as a key structural component. nih.gov While the direct use of this compound as a building block for SGLT-2 inhibitors is not explicitly detailed in the available research, the general synthetic strategies for these drugs often rely on substituted benzoic acid derivatives. nih.govresearchgate.net

The synthesis of diarylmethanes, the core of many SGLT-2 inhibitors, can be achieved through methods like Friedel–Crafts acylation followed by reduction. nih.gov This process typically utilizes functionalized benzoic acids to create the desired diarylketone intermediate. nih.gov The structural characteristics of this compound could potentially be adapted for such synthetic routes, allowing for the introduction of specific functionalities into the final SGLT-2 inhibitor scaffold. Further research would be needed to explore the viability and efficiency of incorporating this specific building block into the synthesis of novel SGLT-2 inhibitors.

Antimicrobial Efficacy Research of Related Compounds

Derivatives of 2-chlorobenzoic acid and 4-aminobenzoic acid have been the focus of numerous studies investigating their potential as antimicrobial agents.

Mechanistic Investigations of Bacterial Growth Inhibition

The precise mechanisms by which derivatives of this compound inhibit bacterial growth are not fully elucidated for this specific compound. However, studies on related structures provide insights into potential modes of action. For example, para-aminobenzoic acid is an essential nutrient for many pathogens, serving as a precursor in the synthesis of folic acid. mdpi.com Compounds that interfere with this pathway can exhibit antibacterial properties. The introduction of various aromatic aldehydes to the PABA structure has been shown to yield Schiff bases with antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Spectrum of Activity Against Pathogenic Microorganisms

Research on 2-chlorobenzoic acid derivatives has demonstrated a broad spectrum of antimicrobial activity. nih.gov These compounds have been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov

Table 1: Antimicrobial Activity of 2-Chlorobenzoic Acid Derivatives nih.gov

| Microorganism | Type | Activity |

|---|---|---|

| Staphylococcus aureus | Gram-positive bacteria | Active |

| Bacillus subtilis | Gram-positive bacteria | Active |

| Escherichia coli | Gram-negative bacteria | Potent Activity |

| Candida albicans | Fungal strain | Active |

Studies have shown that certain Schiff's bases of 2-chlorobenzoic acid are particularly potent antimicrobial agents, with some compounds exhibiting activity comparable to the standard drug norfloxacin against Escherichia coli. nih.gov Furthermore, derivatives of 4-aminobenzoic acid have also shown significant antibacterial and antifungal properties. mdpi.com

Anti-inflammatory Modulatory Effects Research

The anti-inflammatory potential of compounds related to this compound has been an area of active investigation. Derivatives of para-aminobenzoic acid have been observed to possess anti-inflammatory properties. While specific studies on the anti-inflammatory effects of this compound itself are limited, research on related structures suggests a potential for this class of compounds to modulate inflammatory pathways. The design and synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) often explore modifications of basic chemical scaffolds to enhance activity and reduce side effects.

Studies on Inhibition of Pro-inflammatory Cytokine Production

The modulation of the immune response is a key strategy in managing inflammatory diseases. A critical aspect of this is the control of pro-inflammatory cytokines, which are signaling molecules that mediate and regulate inflammation. Research into benzoic acid derivatives has revealed their potential to inhibit the production of key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

Studies on various substituted benzoic acid compounds have demonstrated significant reductions in these inflammatory mediators. For instance, the salicylic acid derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid was observed to cause a significant reduction of both TNF-α and IL-1β concentrations in the cardiac blood plasma of lipopolysaccharide (LPS)-induced rats nih.govukwms.ac.id. Similarly, other natural and synthetic compounds incorporating related structural motifs have been shown to inhibit TNF-α and IL-6 production in stimulated immune cells, such as mast cells and macrophages nih.govresearchgate.netresearchgate.net. While direct studies on this compound are limited in this specific context, the consistent anti-inflammatory activity of structurally similar molecules suggests that its derivatives are promising candidates for inhibiting pro-inflammatory cytokine production. The general mechanism often involves the suppression of genes that code for these inflammatory proteins ukwms.ac.id.

Pathways of Immunomodulation

The immunomodulatory effects of therapeutic compounds are governed by their interaction with specific intracellular signaling pathways. For anti-inflammatory agents, two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2) nih.govnih.gov.

Derivatives of salicylic and benzoic acid have been shown to exert their anti-inflammatory effects by intervening in these pathways. For example, some salicylic acid derivatives are hypothesized to inhibit inflammation by preventing the activation of NF-κB ukwms.ac.idnih.gov. The MAPK pathway, which includes key kinases like p38, ERK1/2, and JNK, is another crucial target. Inhibition of the phosphorylation of these kinases can block the activation of transcription factors, thereby repressing the expression of TNF-α and IL-6 researchgate.net. The investigation of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a novel salicylate derivative, showed it could suppress NF-κB expression in the kidneys and lungs of septic mice, highlighting a key mechanism of action nih.gov. These findings suggest that derivatives of this compound likely modulate the immune response through the inhibition of the NF-κB and/or MAPK signaling pathways.

Cytotoxic Potential in Cancer Research

The search for novel cytotoxic agents that can selectively target cancer cells remains a primary focus of medicinal chemistry. Benzoic acid derivatives have been explored for their potential as anticancer agents, with research demonstrating their ability to inhibit the growth of various cancer cell lines.

In Vitro Evaluation in Malignant Cell Lines

The initial assessment of a compound's anticancer potential is typically conducted through in vitro cytotoxicity assays against a panel of malignant cell lines. These assays determine the concentration at which a compound inhibits cell growth by 50% (IC50), providing a measure of its potency. Studies on various heterocyclic compounds derived from or related to substituted benzoic acids have shown significant cytotoxic activity.

For example, a structurally related compound, CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid), has been investigated in the context of colorectal cancer cells nih.gov. While in that specific study it was found not to contribute to acid-induced cell death, the investigation of such derivatives is ongoing nih.gov. Other research on halogenated benzofuran derivatives, which share some structural similarities, has demonstrated potent activity. One such derivative exhibited high cytotoxicity against the A549 lung cancer cell line (IC50 of 6.3 µM) and moderate activity against the HepG2 liver cancer cell line (IC50 of 11 µM) mdpi.com. Another brominated derivative showed even stronger potential, with IC50 values of 3.5 µM and 3.8 µM against A549 and HepG2 cells, respectively mdpi.com.

Table 1: In Vitro Cytotoxicity of Selected Benzoic Acid-Related Derivatives

| Compound Class | Cell Line | Cancer Type | IC50 (µM) |

| Halogenated Benzofuran Derivative 7 | A549 | Lung Carcinoma | 6.3 |

| Halogenated Benzofuran Derivative 7 | HepG2 | Hepatocellular Carcinoma | 11.0 |

| Halogenated Benzofuran Derivative 8 | A549 | Lung Carcinoma | 3.5 |

| Halogenated Benzofuran Derivative 8 | HepG2 | Hepatocellular Carcinoma | 3.8 |

| 2-Quinolinone Derivative 12 | MCF-7 | Breast Cancer | - |

| 2-Quinolinone Derivative 13 | MCF-7 | Breast Cancer | - |

| Thiazolidine Derivative 108 | MCF-7 | Breast Cancer | 1.27 |

| Thiazolidine Derivative 109 | MCF-7 | Breast Cancer | 1.31 |

| Thiazolidine Derivative 110 | MCF-7 | Breast Cancer | 1.50 |

Induction of Apoptosis and Cell Cycle Modulation Studies

Beyond general cytotoxicity, understanding the mechanism of cell death is crucial. Many effective anticancer drugs function by inducing apoptosis (programmed cell death) and/or by arresting the cell cycle, which prevents cancer cells from proliferating.

Derivatives based on the benzoic acid scaffold have been shown to utilize these mechanisms. For instance, a novel retinobenzoic acid derivative, TAC-101, was found to inhibit the growth of pancreatic cancer cells by inducing G1-phase cell-cycle arrest and promoting apoptosis nih.gov. This cell cycle arrest was associated with an increase in cyclin-dependent kinase (CDK) inhibitors p21 and p27 nih.gov. Other studies on halogenated benzofuran derivatives revealed they could induce apoptosis in a caspase-dependent manner and cause cell cycle arrest at the S and G2/M phases in lung and liver cancer cells mdpi.com. Similarly, certain 2-quinolinone derivatives have been reported to induce apoptosis and cause cell cycle arrest at the G2/M phase in breast cancer cells mdpi.com. These findings indicate that derivatives of this compound may exert their anticancer effects by triggering apoptotic pathways and modulating cell cycle progression.

Molecular Target Identification and Ligand-Receptor Interaction Studies

Identifying the specific molecular targets of a compound is essential for understanding its mechanism of action and for rational drug design. Molecular docking studies are computational techniques used to predict the binding orientation and affinity of a small molecule to a target protein.

For derivatives of this compound, several potential targets have been suggested based on studies of related compounds. A closely related molecule, CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid), was identified as an inhibitor of TMEM206, a proton-activated chloride channel nih.gov. This suggests that ion channels could be a target class for these derivatives. Furthermore, given the anti-inflammatory potential of benzoic acid structures, cyclooxygenase (COX) enzymes are plausible targets. Molecular docking studies of other novel compounds have predicted strong binding to the COX-2 receptor fip.org. Other research on aminobenzoic acid derivatives has identified acetylcholinesterase and butyrylcholinesterase as potential targets, with molecular docking studies supporting the enzyme inhibition results researchgate.net. These studies provide a foundation for identifying the specific ligand-receptor interactions of this compound derivatives.

Pharmacokinetic and Pharmacodynamic Research

The therapeutic potential of a compound is determined not only by its biological activity but also by its pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is critical for predicting a drug's behavior in the body.

Pharmacokinetic studies on various small molecule drug candidates, including those with structures related to benzoic acid, often reveal significant differences across preclinical species tandfonline.com. In vitro assays using liver microsomes or hepatocytes are commonly employed to predict metabolic stability and identify major metabolic pathways, such as phase II conjugation (e.g., glucuronidation) tandfonline.com. Computational tools are also widely used to predict ADME properties early in the drug discovery process nih.govresearchgate.net. These predictive models assess parameters like solubility, lipophilicity (logP), plasma protein binding, and potential for crossing the blood-brain barrier nih.govresearchgate.net. While specific pharmacokinetic data for this compound are not extensively published, the established methodologies for evaluating ADME profiles would be critical in assessing the drug-like properties of its derivatives and their potential for further development.

Computational and Theoretical Investigations of 4 Acetylamino 2 Chlorobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework for predicting molecular properties. For 4-(acetylamino)-2-chlorobenzoic acid, these calculations would illuminate its electronic landscape and inherent reactivity.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other chemical species.

For this compound, the HOMO would likely be localized on the electron-rich acetamido group and the benzene (B151609) ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be expected to be distributed over the electron-withdrawing carboxylic acid and chloro groups, highlighting the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally signifies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | (Not Available) | Energy of the highest occupied molecular orbital |

| LUMO Energy | (Not Available) | Energy of the lowest unoccupied molecular orbital |

Electrostatic Potential Mapping

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution within a molecule. It is an invaluable tool for predicting non-covalent interactions and reactive sites. An ESP map of this compound would depict electron-rich regions in shades of red and electron-poor regions in shades of blue.

It is anticipated that the oxygen atoms of the acetyl and carboxyl groups would exhibit a strong negative electrostatic potential, making them likely sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the carboxylic acid and amide groups would show a positive potential, indicating their role as hydrogen bond donors.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is intimately linked to its properties and function. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the possible shapes a molecule can adopt and its dynamic behavior over time.

For this compound, these studies would identify the most stable conformers by analyzing the rotational barriers around the single bonds, particularly the C-N bond of the acetamido group and the C-C bond connecting the carboxylic acid to the benzene ring. Molecular dynamics simulations would further provide a picture of how the molecule behaves in a solution, including its flexibility and interactions with solvent molecules.

Computational Prediction and Interpretation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is crucial for the interpretation of experimental data and the structural elucidation of new compounds.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. Theoretical calculations of NMR chemical shifts for this compound would provide a predicted spectrum that could be compared with experimental data to confirm its structure. These calculations would be based on the optimized molecular geometry and would provide valuable information on the chemical environment of each proton and carbon atom.

Table 2: Hypothetical Calculated vs. Experimental ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹H | (Not Available) | (Not Available) |

Vibrational Spectroscopy Simulations (FTIR, Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. Computational simulations of the vibrational spectra of this compound would yield a set of predicted frequencies and intensities. This theoretical spectrum would aid in the assignment of the vibrational bands observed in experimental FTIR and Raman spectra, providing a detailed understanding of the molecule's vibrational characteristics. Key vibrational modes would include the C=O stretching of the carboxylic acid and amide groups, the N-H bending of the amide, and the various vibrations of the benzene ring.

Table 3: Hypothetical Key Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | (Not Available) | (Not Available) |

| C=O Stretch (Carboxylic Acid) | (Not Available) | (Not Available) |

| N-H Stretch (Amide) | (Not Available) | (Not Available) |

Molecular Docking and Binding Affinity Predictions with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.

Although no specific molecular docking studies were found for this compound, research on related compounds provides a framework for understanding its potential interactions. For instance, a study on 4-acetamido-3-aminobenzoic acid derivatives as microbial neuraminidase inhibitors utilized molecular docking to understand their binding modes. The research indicated that these compounds could effectively bind to the active site of the neuraminidase enzyme, with docking scores suggesting potent inhibitory action rjptonline.org. The interactions were primarily governed by hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site.

Similarly, docking studies on derivatives of 2-chlorobenzoic acid and other substituted benzoic acids have been performed to evaluate their potential as inhibitors for various enzymes. For example, molecular docking of flavone derivatives with cyclooxygenase-2 (COX-2) revealed hydrogen bond interactions with key residues like Tyr385, Tyr355, and Arg120, which are crucial for inhibitory activity japer.in.

Given the structural components of this compound—a chlorine atom at the ortho position and an acetylamino group at the para position—it is plausible that this compound could exhibit specific interactions with biological macromolecules. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the acetylamino group can also participate in hydrogen bonding. The chlorophenyl ring can engage in hydrophobic and van der Waals interactions. The table below summarizes hypothetical interactions based on studies of similar compounds.

| Functional Group | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Carboxylic Acid | Hydrogen Bonding, Ionic Interactions | Arginine, Lysine, Histidine, Serine, Threonine |

| Acetylamino Group | Hydrogen Bonding | Aspartate, Glutamate, Asparagine, Glutamine |

| Chlorophenyl Ring | Hydrophobic Interactions, Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

This table is illustrative and based on general principles of molecular interactions and findings from studies on related molecules.

Development of QSAR Models for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for their activity.

Specific QSAR models for this compound have not been reported in the reviewed literature. However, QSAR studies on 2-chlorobenzoic acid derivatives have been conducted to correlate their structural properties with antimicrobial activity. These studies revealed that the biological activity was influenced by topological parameters such as the second-order molecular connectivity index nih.gov. Such models help in designing new derivatives with enhanced potency.

Furthermore, a 3D-QSAR study on 2-(oxalylamino) benzoic acid analogues as protein tyrosine phosphatase 1B inhibitors demonstrated a good correlation between the predicted and experimental binding affinities nih.gov. This suggests that the spatial arrangement of substituents on the benzoic acid scaffold is critical for their inhibitory action.

For this compound, a QSAR model could be developed by synthesizing a series of analogues with variations in the substituents on the phenyl ring and the acetyl group. The biological activity of these compounds would be determined, and various molecular descriptors (e.g., electronic, steric, and hydrophobic) would be calculated. Statistical methods would then be used to build a model that correlates these descriptors with the observed activity. The following table outlines the key components of a potential QSAR study.

| QSAR Component | Description | Example Descriptors for this compound |

| Training Set | A series of structurally related compounds with known biological activities. | Analogs with different substituents on the phenyl ring or modifications to the acetylamino group. |

| Molecular Descriptors | Numerical values that characterize the structure of a molecule. | LogP (hydrophobicity), Molar Refractivity (steric), Hammett constants (electronic), Molecular Weight. |

| Statistical Method | Algorithm used to build the mathematical relationship between descriptors and activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). |

| Model Validation | Process to assess the predictive ability of the QSAR model. | Internal validation (cross-validation) and external validation (using a test set of compounds). |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be employed to model reaction pathways and characterize transition states, providing insights into reaction mechanisms and kinetics. This is particularly useful for optimizing synthetic routes and understanding potential byproducts.

While no specific reaction pathway modeling for the synthesis of this compound was found, the synthesis of related compounds offers clues. The preparation of 2-chlorobenzoic acid can be achieved through the oxidation of 2-chlorotoluene wikipedia.orgorgsyn.org. Theoretical studies on substituted benzoic acids have investigated their conformational landscapes and the effects of substituents on their chemical properties using Density Functional Theory (DFT) calculations nih.govresearchgate.net.

The synthesis of 4-(2-chloroacetamido) benzoic acid derivatives involves the reaction of 4-aminobenzoic acid with chloroacetyl chloride researchgate.netresearchgate.net. This suggests that a potential synthetic route for this compound could involve the acetylation of 4-amino-2-chlorobenzoic acid.

Computational modeling of this reaction could involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (4-amino-2-chlorobenzoic acid and acetyl chloride or acetic anhydride) and the product (this compound) would be optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure of the reaction would be performed. This involves finding a saddle point on the potential energy surface that connects the reactants and products.

Frequency Calculation: Vibrational frequency calculations would be performed on the optimized structures to confirm that the reactants and products are at energy minima (no imaginary frequencies) and the transition state is a true saddle point (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation would be performed to confirm that the identified transition state connects the intended reactants and products.

Activation Energy Calculation: The energy difference between the transition state and the reactants would be calculated to determine the activation energy of the reaction.

The table below illustrates the type of data that could be generated from such a computational study.

| Computational Step | Parameter Calculated | Significance |

| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure of the molecules. |

| Frequency Calculation | Vibrational frequencies | Confirms the nature of the stationary points (minimum or transition state). |

| Transition State Search | Structure of the transition state | Provides insight into the geometry of the highest energy point along the reaction pathway. |

| IRC Calculation | Reaction path | Confirms the connection between reactants, transition state, and products. |

| Energy Calculation | Enthalpy, Gibbs free energy of activation | Determines the kinetic feasibility of the reaction. |

By applying these computational methods, a deeper understanding of the reactivity and properties of this compound can be achieved, guiding future experimental work.

Supramolecular Chemistry and Solid State Research Involving 4 Acetylamino 2 Chlorobenzoic Acid

Cocrystallization Studies and Design of Multicomponent Assemblies

Currently, there is a lack of specific published research focusing on the cocrystallization of 4-(acetylamino)-2-chlorobenzoic acid. Cocrystallization is a widely employed technique in crystal engineering to modify the physicochemical properties of a target molecule by incorporating a second, benign molecule (a coformer) into the crystal lattice. This process relies on the formation of robust and predictable non-covalent interactions, such as hydrogen bonds and halogen bonds, between the target molecule and the coformer.

While direct studies on this compound are not available, research on analogous compounds provides a framework for potential cocrystallization strategies. For instance, studies on other benzoic acid derivatives have shown that the carboxylic acid group is a reliable hydrogen bond donor, readily forming synthons with complementary functional groups like amides, pyridines, and other carboxylic acids. The acetamido group in this compound offers additional hydrogen bonding sites, both as a donor (N-H) and an acceptor (C=O), which could be exploited in the design of multicomponent assemblies.

Future research in this area would involve screening a variety of coformers with functional groups complementary to the carboxylic acid and acetamido moieties of this compound. Techniques such as liquid-assisted grinding, solvent evaporation, and slurry crystallization would be instrumental in discovering new cocrystal phases.

Analysis of Non-Covalent Interactions in Crystalline Structures

The arrangement of molecules in the solid state is directed by a hierarchy of non-covalent interactions. A detailed analysis of these interactions is fundamental to understanding and predicting the crystal packing of this compound.

Hydrogen Bonding Networks

In the absence of specific crystallographic data for this compound, we can infer potential hydrogen bonding networks based on its functional groups. The carboxylic acid group is a potent hydrogen bond donor and acceptor and is highly likely to form the classic carboxylic acid dimer synthon, where two molecules are linked by a pair of O-H···O hydrogen bonds.

Furthermore, the acetamido group provides both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen). This allows for the formation of extended chains or sheets through N-H···O hydrogen bonds between adjacent molecules. The interplay between the carboxylic acid and acetamido hydrogen bonds would be a key feature in the crystal structure of this compound.

Halogen Bonding Interactions and Their Influence on Structure

The presence of a chlorine atom on the aromatic ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen or nitrogen atom. The strength and directionality of halogen bonds make them a valuable tool in crystal engineering.

π-π Stacking and Van der Waals Forces

The aromatic ring of this compound allows for the possibility of π-π stacking interactions. These interactions, arising from the overlap of π-orbitals of adjacent aromatic rings, can play a significant role in stabilizing the crystal structure. The geometry of these interactions can vary, from face-to-face to edge-to-face arrangements.

Crystal Engineering for Tailored Solid-State Properties

Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular interactions. For this compound, the principles of crystal engineering could be applied to create new solid forms with, for example, enhanced solubility or improved mechanical properties.

This would involve a systematic study of how different synthons, formed through hydrogen and halogen bonding, can be utilized to guide the assembly of the molecules into specific architectures. By selecting appropriate coformers or by controlling crystallization conditions, it may be possible to direct the formation of crystalline structures with predetermined network topologies and, consequently, tailored properties.

Polymorphism and Pseudopolymorphism Research

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice.

There are no published studies on the polymorphism or pseudopolymorphism of this compound. A comprehensive polymorph screen would be a critical step in the solid-state characterization of this compound. Such a study would involve crystallizing the compound from a wide range of solvents under various conditions (e.g., different temperatures, evaporation rates) to identify any existing polymorphic forms. The discovery and characterization of polymorphs are of paramount importance in the pharmaceutical industry, as the most stable form is typically chosen for development.

Influence of Supramolecular Interactions on Material Performance

The performance of a crystalline material is intrinsically linked to the network of supramolecular interactions within its crystal lattice. These interactions, which include hydrogen bonds, halogen bonds, and π-π stacking, dictate the packing of molecules and, consequently, the macroscopic properties of the solid. For this compound, the interplay between its carboxylic acid, amide, and chloro functionalities is expected to give rise to a rich and complex supramolecular landscape.